molecular formula C11H15NO3S B027682 1-Tosyl-3-pyrrolidinol CAS No. 170456-83-4

1-Tosyl-3-pyrrolidinol

Cat. No. B027682
M. Wt: 241.31 g/mol
InChI Key: GOIRRXGVYYWCGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Tosyl-3-pyrrolidinol and its derivatives involves various strategies, including Rh(II)-catalyzed transannulation processes and reactions with silyl or alkyl enol ethers to access substituted pyrroles and 3-pyrrolin-2-one derivatives. Other methods include the chemoselective reaction of TosMIC with acylethynylpyrroles and cycloaddition of polarized ketene S,S- and N,S-acetals with activated methylene isocyanides to introduce a range of substituents and functionalities (tosyl, carbalkoxy, aryl, etc.) at the pyrrole ring (Feng et al., 2014); (Trofimov et al., 2022); (Misra et al., 2007).

Molecular Structure Analysis

The molecular structure of 1-Tosyl-3-pyrrolidinol derivatives has been analyzed through various spectroscopic and crystallographic methods, revealing intricate details about their conformations and interactions. For example, N-Tosylpyrrolidine calix[4]pyrrole shows enhanced binding ability for halide anions in chloroform, demonstrating the influence of tosyl groups on molecular interactions (Kim et al., 2011).

Chemical Reactions and Properties

Chemical reactions involving 1-Tosyl-3-pyrrolidinol derivatives include selective atom economic imino Diels-Alder reactions and the synthesis of multi-substituted pyrrole derivatives through [3+2] cycloaddition with TosMICs and electron-deficient compounds. These reactions highlight the versatility of 1-Tosyl-3-pyrrolidinol as a precursor for various chemical transformations (Suresh et al., 2012); (Ma et al., 2018).

Scientific Research Applications

  • Enzyme Inhibition : A novel one-pot synthesis method for new 1-tosyl pyrrol-2-one derivatives has potential inhibitory effects on human carbonic anhydrase isozymes I and II. These compounds could lead to new enzyme inhibitors targeting other carbonic anhydrase (CA) isoforms (Alp et al., 2010).

  • Synthesis of Substituted Pyrroles : The Rh(II)-catalyzed transannulation of 1-tosyl-1,2,3-triazoles with silyl or alkyl enol ethers facilitates the facile synthesis of substituted pyrroles in a regiocontrollable manner (Feng et al., 2014).

  • Synthesis of 1-Tosyl-4-pyrrolyl-1,3-enynes : TosMIC's new functionality enables the synthesis of 1-Tosyl-4-pyrrolyl-1,3-enynes with yields of 37-68% by t-BuOK-assisted chemoselective reaction, demonstrating a novel aspect of this popular reagent (Trofimov et al., 2022).

  • Tosylation of Alcohols : Efficient tosylation of oligoethylene glycols and related alcohols in tetrahydrofuran-water in the presence of sodium hydroxide offers advantages in work-up procedure, yield, and product purity compared to conventional pyridine tosylation (Ouchi et al., 1990).

  • Synthesis of N-protected 3-Pyrrolidinols : High-yield synthesis of racemic and enantiomeric N-protected 3-pyrrolidinols and their O-mesyl derivatives provide key compounds for alkylations of purine and pyrimidine nucleobases (Kočalka et al., 2005).

  • Cyclisation to Functional Pyrrolidines : N-tosyl-oxiranepropylamines cyclisation produces functional pyrrolidines, showcasing potential for useful applications in synthesis (Nuhrich & Moulines, 1991).

Safety And Hazards

The safety data sheet advises the use of personal protective equipment, avoiding dust formation, and avoiding breathing vapours, mist, or gas . It is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, targeting the respiratory system .

Future Directions

While specific future directions for 1-Tosyl-3-pyrrolidinol are not mentioned in the search results, pyrrolones and pyrrolidinones, which include 1-Tosyl-3-pyrrolidinol, are considered versatile lead compounds for designing powerful bioactive agents . They have diverse biological activities and are used in the synthesis of various alkaloids and unusual β-amino acids . Thus, these derivatives can be used for the future development of novel compounds active against different infections and diseases .

properties

IUPAC Name

1-(4-methylphenyl)sulfonylpyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3S/c1-9-2-4-11(5-3-9)16(14,15)12-7-6-10(13)8-12/h2-5,10,13H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIRRXGVYYWCGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90395376
Record name 1-TOSYL-3-PYRROLIDINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Tosyl-3-pyrrolidinol

CAS RN

170456-83-4
Record name 1-[(4-Methylphenyl)sulfonyl]-3-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=170456-83-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-TOSYL-3-PYRROLIDINOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90395376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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